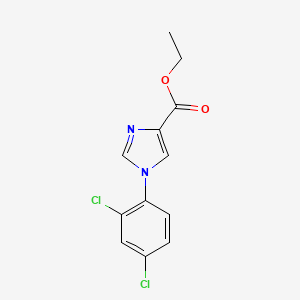
ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 2,4-dichlorophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, such as sodium ethoxide. The resulting intermediate is then cyclized to form the imidazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.
科学的研究の応用
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
作用機序
The mechanism of action of ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl acetate
Uniqueness
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
952958-73-5 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC名 |
ethyl 1-(2,4-dichlorophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-6-16(7-15-10)11-4-3-8(13)5-9(11)14/h3-7H,2H2,1H3 |
InChIキー |
ZXAXKZHPLYCFAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=N1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


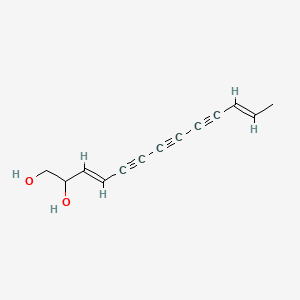

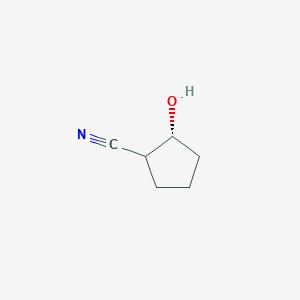
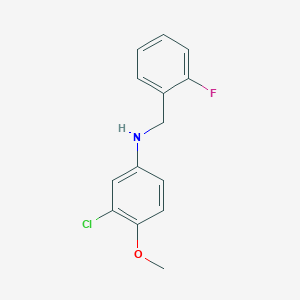

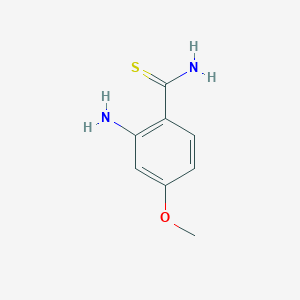
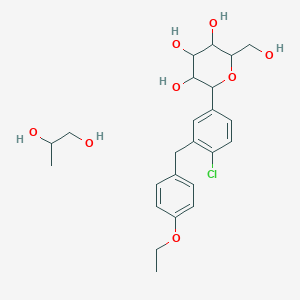
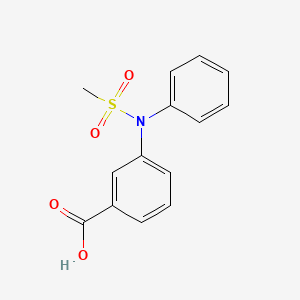
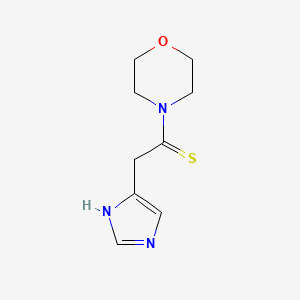
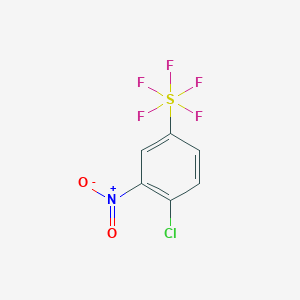
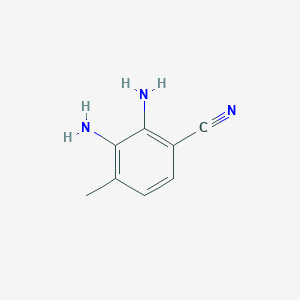
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
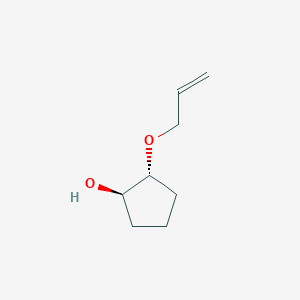
![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
